1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
Overview
Description
1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride: is a chemical compound with the molecular formula C8H9ClN2 It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride can be synthesized through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core . This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed .
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents.
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Iodine or N-iodosuccinimide (NIS) with a suitable solvent.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as 3-nitro-1H-pyrrolo[2,3-c]pyridine and 3-bromo-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
Chemistry: In chemistry, 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of anticancer agents. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been designed and synthesized as inhibitors of the colchicine-binding site, exhibiting potent anticancer activities .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as conductivity and stability. Its unique structure makes it suitable for incorporation into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the binding site, such as Thrα179 and Asnβ349 .
Comparison with Similar Compounds
- 1H-Pyrrolo[3,2-c]pyridine
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
- 7-Azaindole
Comparison: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This structural feature enhances its solubility and stability, making it more suitable for certain applications compared to its analogs . Additionally, its ability to inhibit tubulin polymerization and disrupt microtubule dynamics sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-5-8(7)10-6;/h2-5,10H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVOHNRNTOJJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855647 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-60-5 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.